molecular formula C7H6ClN3O B13808594 6-Chloro-1-methoxy-benzotriazole CAS No. 68930-08-5

6-Chloro-1-methoxy-benzotriazole

Katalognummer: B13808594
CAS-Nummer: 68930-08-5
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: PAIFCPOODZQKSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-methoxy-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial processes. Benzotriazole derivatives are recognized for their stability and ability to participate in a wide range of chemical reactions, making them valuable intermediates in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-1-methoxy-benzotriazole typically involves the chlorination and methoxylation of benzotriazole. One common method includes the reaction of 1H-benzotriazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of benzotriazole derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of micro-channel reactors allows for precise control over reaction conditions, leading to high yields and purity of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-methoxy-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Chloro-1-methoxy-benzotriazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-1-methoxy-benzotriazole involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. These interactions are crucial for its biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-1-methoxy-benzotriazole
  • 6-Methyl-1-methoxy-benzotriazole
  • 1H-Benzotriazole

Uniqueness

6-Chloro-1-methoxy-benzotriazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other benzotriazole derivatives .

Eigenschaften

CAS-Nummer

68930-08-5

Molekularformel

C7H6ClN3O

Molekulargewicht

183.59 g/mol

IUPAC-Name

6-chloro-1-methoxybenzotriazole

InChI

InChI=1S/C7H6ClN3O/c1-12-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3

InChI-Schlüssel

PAIFCPOODZQKSG-UHFFFAOYSA-N

Kanonische SMILES

CON1C2=C(C=CC(=C2)Cl)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.